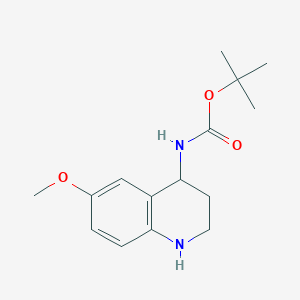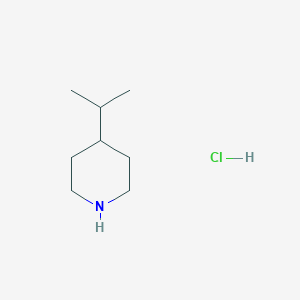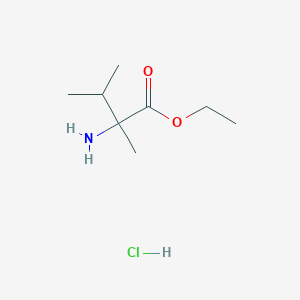
N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” is a chemical compound that contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The compound also contains a methoxyethyl group and a methylamine group attached to the tetrazole ring.
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the tetrazole ring and the methoxyethyl and methylamine groups. Tetrazoles are known to participate in a variety of chemical reactions, including substitution and addition reactions . The methoxyethyl and methylamine groups could also participate in reactions, depending on the conditions.Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives and complexes. For instance, it has been involved in the synthesis of 3-Benzyl-1,3-thiazolidines via a cycloaddition process using azomethine ylides (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Additionally, it has been used in the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing its versatility in chemical reactions (Ghasemzadeh & Akhlaghinia, 2017).
Applications in Chromatography
- This chemical has found applications in chromatography as a stationary phase. Its properties assist significantly in the separation of various compounds, indicating its importance in analytical chemistry (Finnegan & Smith, 1961).
Use in Metal Ion Complexes
- The compound has been involved in the formation of metal ion complexes, such as silver(I) complexes. These complexes have been studied for their structural characteristics and potential antimicrobial activity (Andrejević et al., 2018).
Catalytic Applications
- It has been used as a catalyst in the synthesis of various compounds. For instance, Ytterbium triflate hydrate has been utilized as a catalyst in the synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds from amines (Su, Hong, Shan, & Zhang, 2006).
Pharmaceutical Research
- This compound has been explored for its potential in pharmaceutical research, particularly in the synthesis and study of compounds with potential anticancer properties (Ghani & Mansour, 2011).
Toxicokinetic Studies
- Toxicokinetic studies have been conducted on related compounds to understand drug interactions, elimination routes, and to evaluate targets for toxicological screening procedures (Richter et al., 2019).
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O/c1-10-5(7-8-9-10)6-3-4-11-2/h3-4H2,1-2H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPZITKWQOHVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)









